

A Technical Guide to the Spectroscopic Characterization of 1-Phenethylpiperidin-4-amine

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Compound of Interest

Compound Name: *1-Phenethylpiperidin-4-amine*

Cat. No.: B1337405

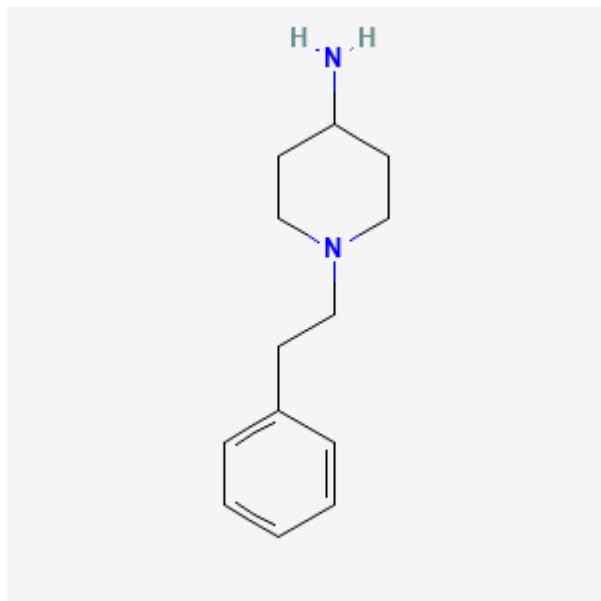
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the chemical compound **1-Phenethylpiperidin-4-amine**. Due to the limited availability of public spectroscopic data for this specific molecule, this document focuses on the expected spectral characteristics based on its structure and provides detailed experimental protocols for acquiring such data. This guide is intended to support researchers in the identification, characterization, and quality control of **1-Phenethylpiperidin-4-amine**.

Chemical Structure and Properties

- IUPAC Name: 1-(2-phenylethyl)piperidin-4-amine
- CAS Number: 51448-56-7
- Molecular Formula: C₁₃H₂₀N₂
- Molecular Weight: 204.31 g/mol
- Structure:



(Image Source: PubChem CID 10728788)

Predicted Spectroscopic Data

While specific experimental data is not readily available in public databases, the expected spectroscopic characteristics can be predicted based on the functional groups present in the **1-Phenethylpiperidin-4-amine** molecule.

^1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenethyl group, the piperidine ring, and the amine group.

^{13}C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms in the phenyl ring, the ethyl linker, and the piperidine ring.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts

Assignment	Predicted ^1H NMR Chemical Shift (ppm)	Predicted ^{13}C NMR Chemical Shift (ppm)
Phenyl group (aromatic CH)	7.1 - 7.3	125 - 129
Phenyl group (quaternary C)	-	~140
-CH ₂ - (ethyl, attached to Ph)	2.7 - 2.9	~34
-CH ₂ - (ethyl, attached to N)	2.5 - 2.7	~60
Piperidine ring CH ₂ (axial/eq.)	1.4 - 2.0	~30-55
Piperidine ring CH (at C4)	2.6 - 2.8	~50
Amine group (-NH ₂)	Broad signal, 1.0 - 3.0	-

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

The IR spectrum of **1-Phenethylpiperidin-4-amine**, a primary amine, is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
N-H Stretch (primary amine)	3300 - 3500	Two bands, symmetric and asymmetric
C-H Stretch (aromatic)	3000 - 3100	Sharp peaks
C-H Stretch (aliphatic)	2850 - 3000	Strong, sharp peaks
N-H Bend (primary amine)	1580 - 1650	Bending vibration
C=C Stretch (aromatic ring)	1450 - 1600	Multiple bands
C-N Stretch (aliphatic amine)	1020 - 1250	Medium to weak absorption

Primary amines are characterized by two N-H stretching bands in the 3300-3500 cm^{-1} region, which are typically sharper and less intense than the O-H bands of alcohols.[\[1\]](#)[\[2\]](#)

In mass spectrometry, **1-Phenethylpiperidin-4-amine** is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data

Parameter	Predicted Value (m/z)	Description
Molecular Ion Peak $[\text{M}]^+$	204.16	Corresponds to the molecular weight of the compound.
Major Fragment 1	113	Loss of the phenethyl group.
Major Fragment 2	91	Tropylium ion from the phenethyl group.
Base Peak	Variable	The most abundant fragment, often resulting from alpha-cleavage. [1]

The fragmentation of alkylamines in mass spectrometry is often characterized by α -cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **1-Phenethylpiperidin-4-amine**.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **1-Phenethylpiperidin-4-amine**.
 - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; vortex if necessary.

- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Solvent: CDCl_3 .
 - Temperature: 298 K.
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Solvent: CDCl_3 .
 - Pulse Program: Proton-decoupled.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
- Sample Preparation (ATR-FTIR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the empty ATR crystal.

- Place a small amount of the solid or liquid **1-Phenethylpiperidin-4-amine** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

• Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

• Sample Preparation:

- Prepare a dilute solution of **1-Phenethylpiperidin-4-amine** (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

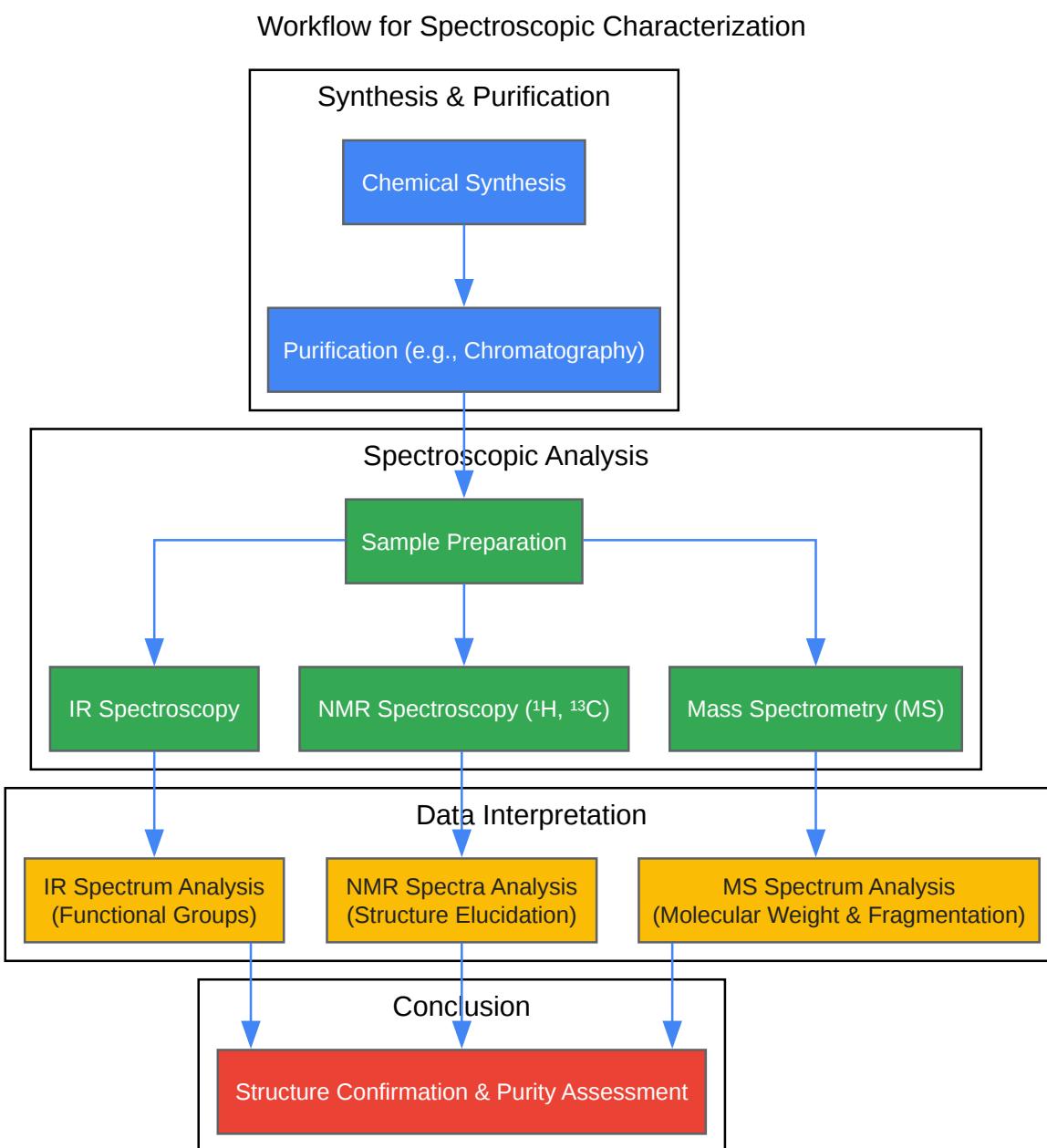
• Instrument Parameters (GC-MS):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- GC Column: A non-polar column (e.g., DB-5ms).
- Injection Volume: 1 μL .
- Inlet Temperature: 250 °C.
- Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

- Mass Range: 40 - 500 m/z.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **1-Phenethylpiperidin-4-amine**.



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Caption: Spectroscopic characterization workflow.

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